(-)-Myristoylcarnitine is the naturally occurring L-enantiomer of the C14 long-chain acylcarnitine. It is an essential intermediate metabolite formed during the transport of myristic acid from the cytoplasm into the mitochondrial matrix for β-oxidation. This transport is mediated by the carnitine palmitoyltransferase (CPT) system, making the compound a critical substrate for bioenergetics research and a specific biomarker for certain metabolic disorders.
Substituting (-)-Myristoylcarnitine with other acylcarnitines based on nominal class is unreliable and leads to quantitatively invalid results. Acyl chain length dictates substrate specificity for key enzymes like CPT2, which is most active with C8-C18 acyl groups. Furthermore, physical properties that affect handling and assay design, such as critical micelle concentration (CMC) and membrane activity, are highly dependent on chain length. The use of palmitoyl- (C16), stearoyl- (C18), or lauroyl- (C12) carnitine will produce different rates of enzymatic conversion and distinct toxicological thresholds. Most critically, the L-enantiomer is the biologically recognized form, and its use is non-negotiable for achieving physiologically relevant outcomes in metabolic research and for the development of clinical diagnostic standards.
In newborn screening and clinical diagnostics, elevated myristoylcarnitine (C14) is a primary and specific biomarker for Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD). In contrast, other long-chain acylcarnitines are markers for different disorders or are non-specific; for example, palmitoylcarnitine (C16) elevation is observed in multiple conditions, including CPT-II deficiency, and octanoylcarnitine (C8) elevation indicates MCAD deficiency. This makes high-purity (-)-Myristoylcarnitine a non-interchangeable standard for creating accurate calibrators and controls for LC-MS/MS assays targeting VLCADD.
| Evidence Dimension | Diagnostic Biomarker Specificity |
| Target Compound Data | Primary and specific biomarker for Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD). |
| Comparator Or Baseline | Palmitoylcarnitine (C16): Non-specific marker, elevated in CPT-II deficiency. Octanoylcarnitine (C8): Specific marker for MCAD deficiency. |
| Quantified Difference | Qualitative but absolute difference in diagnostic utility. |
| Conditions | LC-MS/MS-based newborn screening panels from dried blood spots. |
For diagnostic assay development and clinical screening, using a non-specific analog like palmitoylcarnitine as a substitute is scientifically invalid and would lead to misdiagnosis.
In studies of cellular lipotoxicity, long-chain acylcarnitines are known to induce mitochondrial permeability transition pore (mPTP) opening. There is a clear, chain-length-dependent difference in potency. In isolated rat liver mitochondria, myristoylcarnitine (C14) induces mitochondrial swelling at a threshold concentration of 25 µM. In direct comparison, palmitoylcarnitine (C16) is more potent, with a threshold of 10 µM, while lauroylcarnitine (C12) is substantially less potent, requiring a concentration of 200 µM to induce the same effect. This positions myristoylcarnitine as a tool for inducing mitochondrial stress at a specific, mid-micromolar concentration range distinct from its close analogs.
| Evidence Dimension | Threshold Concentration for Mitochondrial Swelling |
| Target Compound Data | 25 µM |
| Comparator Or Baseline | Palmitoylcarnitine (C16): 10 µM; Lauroylcarnitine (C12): 200 µM |
| Quantified Difference | 2.5-fold less potent than palmitoylcarnitine (C16), but 8-fold more potent than lauroylcarnitine (C12). |
| Conditions | Isolated rat liver mitochondria. |
This allows researchers to select the precise acylcarnitine needed to achieve pathophysiologically relevant mPTP activation within a specific concentration window, avoiding the higher potency of C16 or lower potency of C12.
Long-chain acylcarnitines are amphiphilic and act as surfactants, forming micelles above a critical micelle concentration (CMC), which can interfere with in-vitro assays. For homologous surfactants, CMC increases as the hydrophobic chain becomes shorter. While direct data for myristoylcarnitine is sparse, stearoylcarnitine (C18) has a reported CMC of approximately 25 µM at neutral pH. By inference, myristoylcarnitine (C14) will have a significantly higher CMC than both palmitoylcarnitine (C16) and stearoylcarnitine (C18). This higher CMC reduces the likelihood of forming aggregates and exhibiting non-specific detergent effects at typical low-micromolar working concentrations.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | Inferred to be significantly higher than C16 and C18 analogs. |
| Comparator Or Baseline | Stearoylcarnitine (C18): ~25 µM (at pH 7.0). Palmitoylcarnitine (C16): Inferred to be >25 µM. |
| Quantified Difference | Qualitative difference based on established physicochemical principles of surfactants. |
| Conditions | Aqueous buffer systems, pH ~7.0. |
Selecting myristoylcarnitine provides a wider operational window for assays, ensuring the molecule acts as a soluble monomer and minimizing confounding results from unintended membrane disruption or enzyme denaturation.
Based on its diagnostic specificity, high-purity (-)-Myristoylcarnitine is the required material for manufacturing calibrator solutions and quality controls for LC-MS/MS assays designed to screen for Very Long-Chain Acyl-CoA Dehydrogenase Deficiency.
To investigate the specific toxic effects of C14 fatty acid intermediates in models of cardiac ischemia or insulin resistance, (-)-Myristoylcarnitine provides a tool to induce mitochondrial dysfunction at a predictable 25 µM threshold, distinct from the more potent C16 or less potent C12 analogs.
For cell-based or enzymatic assays where unintended surfactant effects from longer-chain acylcarnitines could confound results, the higher inferred CMC of (-)-Myristoylcarnitine makes it a more reliable choice to ensure it remains monomeric and behaves predictably in solution.